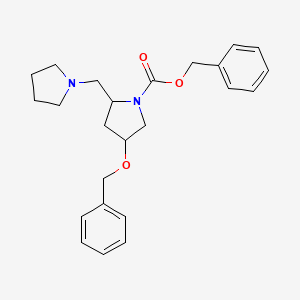![molecular formula C9H7N3O2 B1608087 4-对甲苯基[1,2,4]三唑-3,5-二酮 CAS No. 72708-83-9](/img/structure/B1608087.png)
4-对甲苯基[1,2,4]三唑-3,5-二酮
描述
4-p-Tolyl[1,2,4]triazole-3,5-dione, also known as 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . The most prominent use of PTAD was the first synthesis of prismane in 1973 .
Synthesis Analysis
The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid yielded small quantities of the substance . It took until 1971 when a practical synthesis was published. The synthesis starts from hydrazine and diethyl carbonate .Molecular Structure Analysis
The NBO atomic charges, frontier molecular orbitals properties, and dipole moments are calculated at SMD/M06-2X/6–311++G (d,p) level .Physical And Chemical Properties Analysis
4-p-Tolyl[1,2,4]triazole-3,5-dione has a molar mass of 175.15 and appears as a red solid . Its melting point is 165 °C (329 °F; 438 K) .科学研究应用
Anticancer Agent Development
4-p-Tolyl[1,2,4]triazole-3,5-dione derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives valuable in cancer research.
Antimicrobial Applications
Triazole derivatives, including those related to 4-p-Tolyl[1,2,4]triazole-3,5-dione, exhibit significant antimicrobial properties. Their structural characteristics allow for a broad range of substituents, leading to the construction of diverse bioactive molecules with antimicrobial activity .
Organocatalysis
In the field of organocatalysis, triazole derivatives serve as important components. They can act as catalysts or co-catalysts in various organic reactions due to their ability to stabilize transition states and intermediates through hydrogen bonding and other non-covalent interactions .
Agrochemical Research
The triazole ring is a common motif in agrochemicals. Derivatives of 4-p-Tolyl[1,2,4]triazole-3,5-dione can be explored for their use in developing new pesticides, herbicides, and fungicides, contributing to the protection of crops and yield improvement .
Materials Science
In materials science, triazole derivatives are utilized for their unique properties. They can be incorporated into polymers, coatings, and other materials to enhance stability, reduce flammability, and improve mechanical properties .
Radiolabeling for Diagnostic Imaging
A novel derivative of 4-p-Tolyl[1,2,4]triazole-3,5-dione has been synthesized for potential use as a radio-prosthetic group for radiolabeling peptides and proteins. This application is particularly useful in diagnostic imaging and tracking biological processes .
Oxidation Reactions
4-Phenyl-1,2,4-triazoline-3,5-dione, a related compound, is used as an efficient reagent for the oxidation of thiols to disulfides. This reaction is valuable in synthetic chemistry for the preparation of various sulfur-containing compounds .
Mass Spectrometry Analysis
Derivatives of 4-p-Tolyl[1,2,4]triazole-3,5-dione are used to form stable conjugated fatty acid Diels–Alder reaction products. These adducts produce larger mass fragments, which are beneficial for diagnosing the conjugated diene position in mass spectrometry analysis .
作用机制
Target of Action
The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .
Mode of Action
The compound 4-p-Tolyl[1,2,4]triazole-3,5-dione likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that 4-p-Tolyl[1,2,4]triazole-3,5-dione may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.
安全和危害
未来方向
属性
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFABJLXYBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375283 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-p-Tolyl[1,2,4]triazole-3,5-dione | |
CAS RN |
72708-83-9 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)

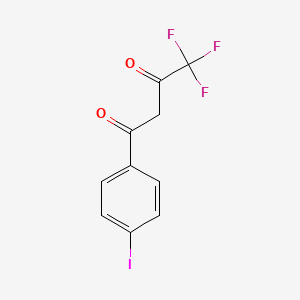
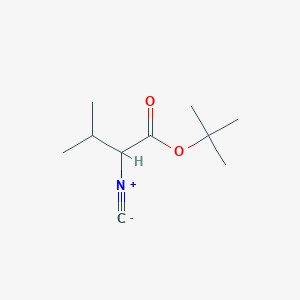

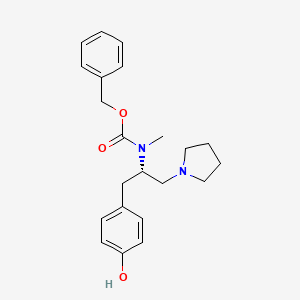
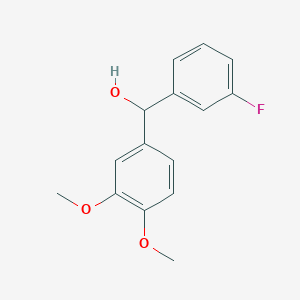
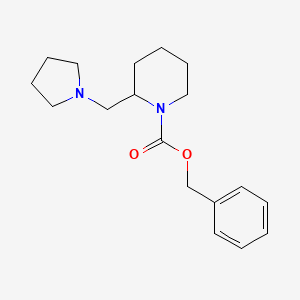
![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)
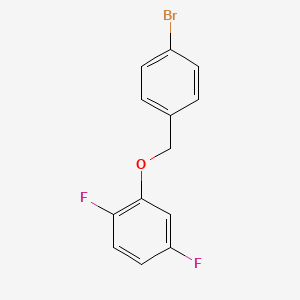
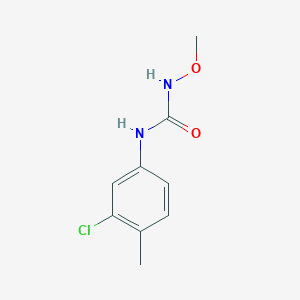
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)

